17-Hydroxyheptadecanoic acid

Catalog No.
S615651
CAS No.
13099-34-8
M.F
C17H34O3
M. Wt
286.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17-Hydroxyheptadecanoic acid

CAS Number

13099-34-8

Product Name

17-Hydroxyheptadecanoic acid

IUPAC Name

17-hydroxyheptadecanoic acid

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

InChI

InChI=1S/C17H34O3/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h18H,1-16H2,(H,19,20)

InChI Key

JHRQMZPLCYCFPI-UHFFFAOYSA-N

SMILES

C(CCCCCCCCO)CCCCCCCC(=O)O

Canonical SMILES

C(CCCCCCCCO)CCCCCCCC(=O)O

As an internal standard for analytical techniques:

17-Hydroxyheptadecanoic acid finds application in scientific research as an internal standard in analytical techniques such as gas chromatography (GC) and liquid chromatography (LC) [, ]. These techniques are used to separate, identify, and quantify different components within a mixture. An internal standard is a compound that is added to a sample in a known amount before analysis. It helps to account for variations that may occur during sample preparation and instrumental analysis, thus ensuring the accuracy and reproducibility of the results [].

The specific properties of 17-hydroxyheptadecanoic acid, such as its hydrophobicity and volatility, make it suitable as an internal standard for analyzing other medium- to long-chain omega-hydroxy fatty acids [].

Potential biological functions:

While the specific biological functions of 17-hydroxyheptadecanoic acid are still under investigation, some studies suggest that it may play a role in various physiological processes. For instance, research suggests that it might be involved in:

  • Skin barrier function: 17-hydroxyheptadecanoic acid has been identified as a component of the skin's surface lipids, which play a crucial role in maintaining the skin barrier function [].
  • Inflammation: Studies have shown that 17-hydroxyheptadecanoic acid may exhibit anti-inflammatory properties [].

17-Hydroxyheptadecanoic acid, also known as 17-hydroxymargaric acid, is classified as an omega-hydroxy-long-chain fatty acid. Its molecular formula is C₁₇H₃₄O₃, and it features a hydroxyl group (-OH) at the 17th carbon of the heptadecanoic acid chain. This structural modification gives it distinct chemical properties compared to its parent fatty acid, heptadecanoic acid (margaric acid) .

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Esterification: It can react with alcohols to form esters.
  • Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes under specific conditions .

These reactions are significant for modifying the compound for various applications in research and industry.

Research indicates that 17-hydroxyheptadecanoic acid exhibits notable biological activities. It has been studied for its potential roles in metabolic processes and cellular functions. Some of its observed effects include:

  • Metabolic Regulation: It may influence lipid metabolism and energy production pathways.
  • Anti-inflammatory Properties: Preliminary studies suggest it could have anti-inflammatory effects, making it a candidate for further investigation in therapeutic applications .

The synthesis of 17-hydroxyheptadecanoic acid can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing specific enzymes to introduce the hydroxyl group at the desired position on the fatty acid chain.
  • Chemical Synthesis: Involves multi-step organic synthesis techniques, including the coupling of fatty acyl groups followed by selective reduction .

These methods are crucial for producing the compound in sufficient quantities for research and application.

17-Hydroxyheptadecanoic acid has several applications across different fields:

  • Pharmaceutical Research: Its unique properties make it a subject of interest in drug development, particularly for metabolic disorders.
  • Nutraceuticals: It may be used in dietary supplements aimed at improving metabolic health.
  • Chemical Industry: Its derivatives can serve as intermediates in the synthesis of various chemicals .

Studies focusing on the interactions of 17-hydroxyheptadecanoic acid with other biological molecules are essential for understanding its functionality. These studies often explore:

  • Binding Affinities: How well it binds to specific receptors or enzymes involved in metabolic pathways.
  • Synergistic Effects: Its interactions with other fatty acids or compounds that may enhance or inhibit its biological activity .

Several compounds share structural similarities with 17-hydroxyheptadecanoic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Heptadecanoic AcidSaturated fatty acidNo hydroxyl group; serves as a baseline.
16-Hydroxyhexadecanoic AcidOmega-hydroxy fatty acidShorter carbon chain; different metabolic effects.
18-Hydroxyoctadecanoic AcidOmega-hydroxy fatty acidLonger carbon chain; studied for anti-inflammatory properties.

These compounds highlight the uniqueness of 17-hydroxyheptadecanoic acid due to its specific carbon length and functional group positioning.

Microbial Synthesis in Ruminant Digestive Systems

In ruminants, 17-OH-HA is synthesized via microbial β-oxidation and elongation of dietary fatty acids. Rumen microbiota, including Prevotella and Butyrivibrio, metabolize plant-derived lipids into odd-chain precursors like pentadecanoic acid (C15:0). These are elongated by microbial fatty acid elongation systems:

Key Enzymes in Microbial Elongation

  • 3-Ketoacyl-CoA Synthase (KCS): Initiates elongation using malonyl-CoA.
  • Enoyl-CoA Reductase: Finalizes two-carbon addition per cycle.

Rumen biohydrogenation pathways concurrently modify unsaturated fatty acids, producing intermediates that integrate into 17-OH-HA synthesis. For example, 18-carbon polyunsaturated fatty acids (PUFAs) from forage are hydrogenated to stearic acid (C18:0), which undergoes microbial β-oxidation to yield C17 substrates.

Table 1: Microbial Pathways Contributing to 17-OH-HA Synthesis

PathwaySubstrateKey EnzymesProduct
β-OxidationStearic acid (C18)Acyl-CoA dehydrogenaseHeptadecanoyl-CoA
ElongationPentadecanoic acidKCS, enoyl-CoA reductaseHeptadecanoic acid
HydroxylationHeptadecanoic acidCYP450 monooxygenase17-OH-HA

Eukaryotic Elongation and Hydroxylation Mechanisms

Eukaryotic cells produce 17-OH-HA via endoplasmic reticulum (ER)-associated elongation and hydroxylation:

  • Elongation by ELOVL Enzymes:

    • ELOVL1/3/6: Extend C15:0 to C17:0 using malonyl-CoA and NADPH.
    • Substrate specificity of ELOVL3 favors saturated fatty acids, critical for generating heptadecanoic acid.
  • Hydroxylation by CYP450:

    • CYP4A11 and CYP4F2: Catalyze ω-hydroxylation of C17:0, requiring O₂ and NADPH.
    • Reaction: $$ \text{C}{17}\text{H}{34}\text{O}2 + \text{O}2 + \text{NADPH} \rightarrow \text{C}{17}\text{H}{34}\text{O}3 + \text{H}2\text{O} + \text{NADP}^+ $$.

Regulatory Factors:

  • High-fat diets upregulate CYP4A expression in hepatocytes, enhancing 17-OH-HA production.
  • PPARα agonists (e.g., fibrates) induce elongation and hydroxylation genes.

Role of Cytochrome P450 ω-Hydroxylase Enzymatic Systems

The CYP4 family is central to 17-OH-HA biosynthesis:

Enzyme Characteristics

EnzymeSubstrate SpecificityLocalizationInhibitors
CYP4A11C16–C20 saturated FALiver, kidney17-Octadecynoic acid
CYP4F2C18–C22 unsaturated FAUbiquitousKetoconazole

Functional Insights:

  • CYP4A11 Knockout Models: Show 60–70% reduction in hepatic 17-OH-HA levels, confirming its role.
  • Clinical Relevance: Elevated 17-OH-HA correlates with insulin resistance in obesity, mediated by CYP4A-driven lipotoxicity.

Figure 1: Proposed Biosynthetic Pathway of 17-OH-HA
(Note: Include a conceptual diagram showing microbial β-oxidation, eukaryotic elongation, and CYP450 hydroxylation steps.)

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

286.25079494 g/mol

Monoisotopic Mass

286.25079494 g/mol

Heavy Atom Count

20

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical solid

Wikipedia

17-hydroxymargaric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15
1. M. Nakano, E. Kelly, and A. Rettie “Expression and Characterization of CYP4V2 as a Fatty Acid _x0001_-Hydroxylase” Drug Metabolism and Disposition, vol.37 pp. 2119-2122, 20092. U. Antczak et al. “Enzymatic lactonization of 15-hydroxypentadecanoic and 16-hydroxyhexadecanoic acids to macrocyclic lactones” Enzyme andMicrobial Technology, vol. 13 pp. 589-593, 19913. R. Sanders et al. “Omega-Oxidation of Very Long-Chain Fatty Acids in Human Liver Microsomes: Implications for X-Linked Adrenoleukodystrophy”Journal of Biological Chemistry, Vol. 281 pp. 13180-13187, 20064. O. Macheleidt, H. Kaiser, K. Sandhoff “Deficiency of epidermal protein-bound omega-hydroxyceramides in atopic dermatitis” J Invest Dermatol., vol.119 pp. 166-173, 2002

Explore Compound Types